VX-702, also known by its chemical name 6-[(Aminocarbonyl)(2,6-difluorophenyl)amino]-2-(2,4-difluorophenyl)-3-pyridinecarboxamide, is a small molecule that serves as an orally active inhibitor of p38 alpha and p38 beta mitogen-activated protein kinases (MAPKs). It was developed primarily for the treatment of inflammatory diseases, particularly rheumatoid arthritis. VX-702 is classified as an investigational drug and has been evaluated in clinical trials, although its commercial development has been discontinued for various reasons .
VX-702 was developed by Vertex Pharmaceuticals in collaboration with Kissei Pharmaceuticals. It belongs to the class of compounds known as kinase inhibitors, specifically targeting p38 MAPK pathways involved in cellular responses to stress and inflammation. VX-702 has been characterized as a selective inhibitor with a higher affinity for p38 alpha compared to other kinases, which positions it as a potential therapeutic agent for chronic inflammatory conditions .
The synthesis of VX-702 involves several steps that create its complex molecular structure. While specific synthetic routes are proprietary and not detailed in public literature, the general approach involves the formation of the pyridine and phenyl rings through various organic reactions such as amination and carbonylation. The compound's synthesis is designed to ensure high purity (≥98%) and stability .
The molecular structure of VX-702 features a pyridine ring fused with two fluorinated phenyl groups. The presence of multiple fluorine atoms enhances its biological activity and selectivity.
This structural configuration contributes to its ability to inhibit p38 MAPK effectively, making it a subject of interest in pharmacological research .
VX-702 undergoes various chemical reactions that are crucial for its biological activity. As a p38 MAPK inhibitor, it competes with ATP for binding at the active site of the enzyme, thereby inhibiting its phosphorylation activities.
These values indicate a strong binding affinity, making VX-702 an effective inhibitor in experimental settings .
The mechanism of action of VX-702 involves the selective inhibition of p38 alpha MAPK, which plays a pivotal role in mediating inflammatory responses. By blocking this kinase, VX-702 reduces the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor alpha.
VX-702 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
These properties are essential for understanding the compound's bioavailability and pharmacokinetics .
VX-702 has been investigated primarily for its potential applications in treating inflammatory diseases such as rheumatoid arthritis and acute coronary syndrome. Its role as a selective p38 MAPK inhibitor positions it as a promising candidate for further research into therapies aimed at reducing inflammation and associated symptoms.
Despite its withdrawal from commercial sale, VX-702 remains a significant subject of study within pharmacology due to its unique properties and mechanisms .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: